Cas no 2228518-01-0 (3-2-(1H-indol-3-yl)ethyloxolane-2,5-dione)

3-2-(1H-indol-3-yl)ethyloxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-2-(1H-indol-3-yl)ethyloxolane-2,5-dione
- 2228518-01-0
- EN300-1790607
- 3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione
-
- Inchi: 1S/C14H13NO3/c16-13-7-9(14(17)18-13)5-6-10-8-15-12-4-2-1-3-11(10)12/h1-4,8-9,15H,5-7H2
- InChI Key: BXYHAQCUUJIBGT-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)CCC1=CNC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 243.08954328g/mol
- Monoisotopic Mass: 243.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 59.2Ų
3-2-(1H-indol-3-yl)ethyloxolane-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790607-10.0g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1790607-1.0g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1790607-5g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1790607-0.25g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1790607-1g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 1g |
$1100.0 | 2023-09-19 | ||
Enamine | EN300-1790607-10g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1790607-0.5g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1790607-0.05g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1790607-2.5g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1790607-5.0g |
3-[2-(1H-indol-3-yl)ethyl]oxolane-2,5-dione |
2228518-01-0 | 5g |
$3189.0 | 2023-06-02 |
3-2-(1H-indol-3-yl)ethyloxolane-2,5-dione Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Additional information on 3-2-(1H-indol-3-yl)ethyloxolane-2,5-dione
3-(2-(1H-Indol-3-yl)ethyloxolane-2,5-dione: A Comprehensive Overview
The compound with CAS No. 2228518-01-0, commonly referred to as 3-(2-(1H-indol-3-yl)ethyloxolane-2,5-dione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an indole moiety with a diketone framework, making it a versatile building block for various applications in drug discovery and material science.
The indole ring system is a well-known structural motif in natural products and bioactive compounds. In the case of 3-(2-(1H-indol-3-yl)ethyloxolane-2,5-dione, the indole group is attached to an ethyl chain that connects to a diketone ring. This arrangement not only enhances the molecule's stability but also imparts unique electronic properties that are crucial for its interactions with biological systems.
Recent studies have highlighted the potential of this compound as a precursor for synthesizing advanced materials. For instance, researchers have explored its use in the development of coordination polymers and metal-organic frameworks (MOFs). The diketone group in the molecule serves as a coordinating unit, enabling the formation of robust networks with metal ions. These materials exhibit promising applications in gas storage, catalysis, and sensing technologies.
In the pharmaceutical sector, 3-(2-(1H-indol-3-yl)ethyloxolane-2,5-dione has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a lead compound for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects.
Another area of interest is the compound's role in bioimaging applications. The indole moiety in 3-(2-(1H-indol-3-yl)ethyloxolane-2,5-dione exhibits strong fluorescence properties under specific conditions. This characteristic makes it a potential candidate for use in fluorescent probes designed to detect specific biomolecules or cellular events. Recent advancements in fluorescence imaging techniques have further underscored the importance of such compounds in diagnostic and therapeutic applications.
The synthesis of 3-(2-(1H-indol-3-yl)ethyloxolane-2,5-dione involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that the compound is readily available for further studies and applications.
In conclusion, 3-(2-(1H-indol-3-yl)ethyloxolane-2,5-dione is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with its ability to interact with biological systems and participate in advanced material formations, positions it as a valuable tool for future innovations in medicine and materials science.
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